1'-acetyl-7,8-dihydroxyspiro[chromene-2,4'-piperidin]-4(3H)-one
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Overview
Description
1'-acetyl-7,8-dihydroxyspiro[chromene-2,4'-piperidin]-4(3H)-one is a useful research compound. Its molecular formula is C15H17NO5 and its molecular weight is 291.303. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Potential
1'-Acetyl-7,8-dihydroxyspiro[chromene-2,4'-piperidin]-4(3H)-one and its derivatives have been studied for their potential in pharmacology. A novel series of derivatives has been identified as transient receptor potential melastatin 8 (TRPM8) channel blockers. These compounds have shown promising results in models of neuropathic pain, indicating their potential therapeutic application in pain management (Chaudhari et al., 2013).
Synthesis and Biological Relevance
The structural component of this compound is significant in medicinal chemistry. Recent advances in the synthesis of compounds derived from this structure have shown their importance in the development of new biologically active substances. The pharmacophore's potential utility in creating novel drugs and biochemical reagents is noteworthy (Ghatpande et al., 2020).
Anticancer Activity
Research on pyrano[3, 2-c]chromene derivatives, related to this compound, has shown that these compounds exhibit potent anticancer activity. They have demonstrated the ability to induce cell cycle arrest and trigger apoptosis in various cancer cell lines. The structure-activity relationship of these molecules underlines their potential as effective anticancer agents (El-Agrody et al., 2020).
Antimicrobial and Antioxidant Properties
Coumarin derivatives synthesized from this compound have shown significant antibacterial and antioxidant activities. These properties indicate the compound's potential in developing new antimicrobial and antioxidant treatments (Hamdi et al., 2011).
Mechanism of Action
Target of Action
The primary target of the compound 1’-acetyl-7,8-dihydroxyspiro[chromene-2,4’-piperidin]-4(3H)-one is the cholinergic system, specifically the acetylcholinesterase enzyme . This enzyme plays a crucial role in the nervous system, where it breaks down the neurotransmitter acetylcholine. The compound also targets the β-secretase 1 (BACE-1) enzyme, which is involved in the production of β-amyloid peptides .
Mode of Action
The compound interacts with its targets by inhibiting their activity. It inhibits both human acetylcholinesterase and butyrylcholinesterase enzymes more effectively than tacrine, a known inhibitor . It also inhibits human BACE-1, showing better efficacy than the parent flavonoid apigenin .
Biochemical Pathways
By inhibiting acetylcholinesterase, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . The inhibition of BACE-1 leads to a decrease in the production of β-amyloid peptides, which are implicated in the pathogenesis of Alzheimer’s disease .
Result of Action
The molecular and cellular effects of the compound’s action include enhanced cholinergic transmission due to increased acetylcholine levels and potentially reduced β-amyloid peptide production . These effects could contribute to improved cognitive function and reduced neurodegeneration in diseases like Alzheimer’s.
Properties
IUPAC Name |
1'-acetyl-7,8-dihydroxyspiro[3H-chromene-2,4'-piperidine]-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c1-9(17)16-6-4-15(5-7-16)8-12(19)10-2-3-11(18)13(20)14(10)21-15/h2-3,18,20H,4-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLESNYPRLIPKCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C(=C(C=C3)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.